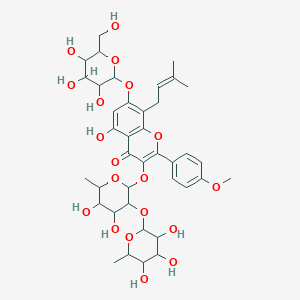

Baohuoside VI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epimedin-C can be synthesized through biotransformation processes. One notable method involves the use of fungal α-l-rhamnosidase, which hydrolyzes the terminal rhamnose of epimedin C to produce icariin and baohuoside I . The high-level expression of α-l-rhamnosidase in Komagataella phaffii GS115 has been shown to achieve an enzyme activity of 571.04 U/mL . The purified recombinant enzyme can hydrolyze the α-1,2-rhamnoside bond between two rhamnoses in epimedin C to produce icariin with a molar conversion rate of 92.3% .

Industrial Production Methods: Industrial production of Epimedin-C involves the extraction from Epimedium Folium flavonoids. The biotransformation of epimedin C to icariin and baohuoside I can be achieved by using recombinant Komagataella phaffii GS115 cells, which significantly increases the concentration of these compounds . This method provides a sustainable and efficient way to produce high-value products from cheap raw materials.

Analyse Chemischer Reaktionen

Types of Reactions: Epimedin-C undergoes various chemical reactions, including hydrolysis and biotransformation. The hydrolysis of the α-1,2-rhamnoside bond in epimedin C by α-l-rhamnosidase is a key reaction that produces icariin and baohuoside I .

Common Reagents and Conditions: The hydrolysis reaction typically involves the use of α-l-rhamnosidase enzyme under controlled conditions. The enzyme is eluted from a column using 20–300 mM NaCl and dialyzed by distilled water and phosphate buffer (10 mM, pH 6.5) at 4 °C for 4 hours and 20 hours, respectively .

Major Products Formed: The major products formed from the hydrolysis of epimedin C are icariin and baohuoside I . These products have significant pharmacological activities and are of high value in various applications.

Wissenschaftliche Forschungsanwendungen

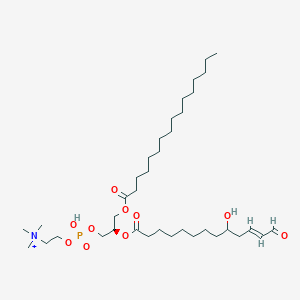

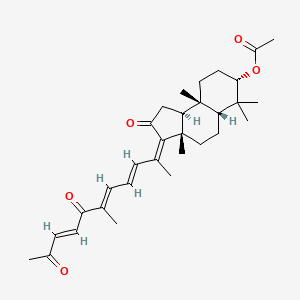

Epimedin-C has a wide range of scientific research applications. It has been extensively studied for its pharmacological activities, including immunostimulatory, anticancer, and anti-inflammatory effects . In traditional Chinese medicine, it is used to treat various diseases such as sexual dysfunction, osteoporosis, cancer, rheumatoid arthritis, and brain diseases . The compound has also shown potential in improving erectile dysfunction by facilitating the differentiation of adipose-derived stem cells into Schwann cells .

Wirkmechanismus

The mechanism of action of Epimedin-C involves the modulation of various molecular pathways. It has been shown to modulate the balance between Th9 cells and Treg cells through the negative regulation of the noncanonical NF-κB pathway and MAPKs activation . Additionally, Epimedin-C can alleviate the suppressive impact of dexamethasone on the osteogenesis of larval zebrafish and MC3T3-E1 cells via triggering the PI3K/AKT/RUNX2 signaling pathway .

Vergleich Mit ähnlichen Verbindungen

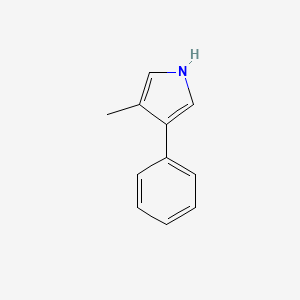

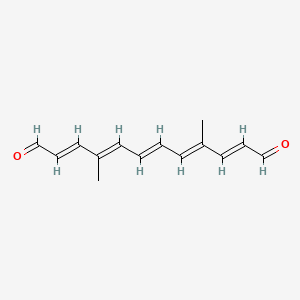

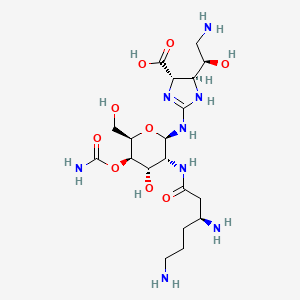

Epimedin-C is structurally similar to other flavonoids such as epimedin A, epimedin B, icariin, baohuoside I, and icaritin . These compounds share a common aglycone skeleton but differ in the type and number of sugar groups linked at the C-3 or C-7 positions . Among these, Epimedin-C is unique due to its specific immunostimulatory and anticancer activities .

List of Similar Compounds:- Epimedin A

- Epimedin B

- Icariin

- Baohuoside I (also known as Icariside II)

- Icaritin

Epimedin-C stands out due to its potent pharmacological activities and its potential for industrial-scale production through biotransformation methods.

Eigenschaften

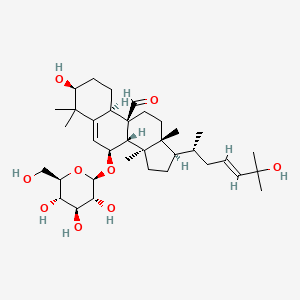

IUPAC Name |

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252629.png)

![ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2-nonoxy-6-(trifluoromethyl)phenyl]nona-2,4,6,8-tetraenoate](/img/structure/B1252634.png)

![N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide](/img/structure/B1252636.png)

![2,5-Bis[hydroxy(4-methoxyphenyl)methyl]thiophene](/img/structure/B1252637.png)